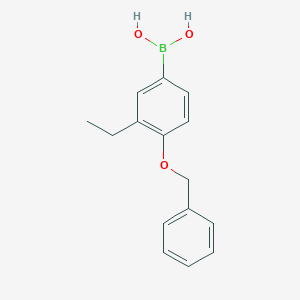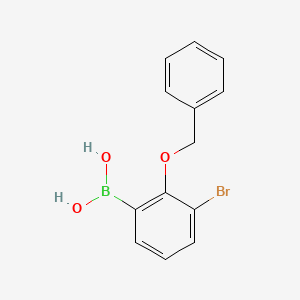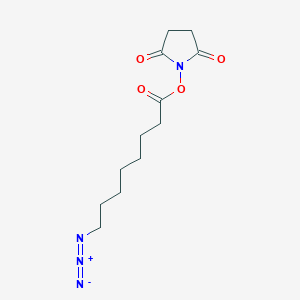![molecular formula C12H16ClN B6297439 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 2445478-10-2](/img/structure/B6297439.png)
6-Phenyl-2-azaspiro[3.3]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Phenyl-2-azaspiro[3.3]heptane hydrochloride” is a chemical compound with the molecular formula C6H12ClN . It is a derivative of 2-Azaspiro[3.3]heptane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N2.ClH/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12;/h1-5,15H,6-7,9-10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 133.62 .Applications De Recherche Scientifique
6-Phenyl-2-azaspiro[3.3]heptane hydrochloride has been used in a variety of scientific research applications. It has been used as a chiral building block in the synthesis of other compounds, such as amino acids and peptides. It has also been used in the synthesis of drugs, including drugs for the treatment of cancer, cardiovascular diseases, and metabolic disorders. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is not yet fully understood, but it is believed to interact with certain proteins in the body, such as the serotonin transporter, to produce its effects. It is also believed to interact with certain enzymes, such as monoamine oxidase, to produce its effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects, including an increase in dopamine levels, an increase in serotonin levels, an increase in norepinephrine levels, and an increase in GABA levels. It has also been shown to have an anxiolytic effect and to act as an anticonvulsant.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it is stable and can be stored for long periods of time without degrading. However, there are also some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can interact with other compounds in a reaction, leading to unexpected results.
Orientations Futures
The potential future directions for 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride research are numerous. It could be used to develop new drugs for the treatment of a variety of diseases and conditions, such as depression, anxiety, and epilepsy. It could also be used to develop new compounds for use in synthetic organic chemistry. Additionally, it could be studied further to better understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is typically synthesized from the reaction of an aldehyde, an amine, and a hydrochloric acid. The reaction takes place in a solvent, such as chloroform or dichloromethane, and is usually heated to a temperature of around 80-90 °C. The reaction produces a white solid product, this compound hydrochloride, which can be purified by recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
6-phenyl-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12;/h1-5,11,13H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSCTSXFPXANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)
